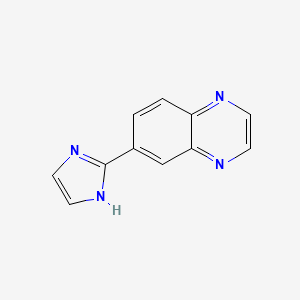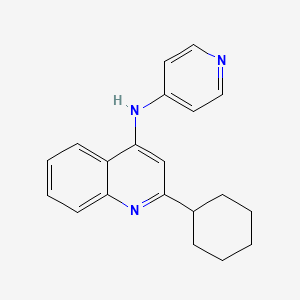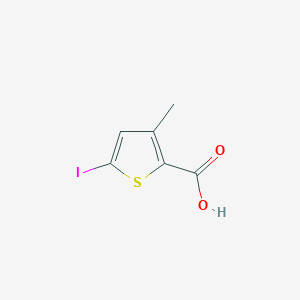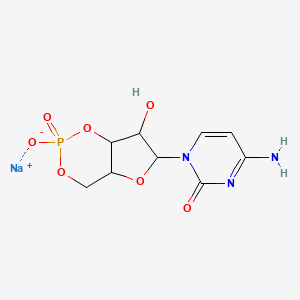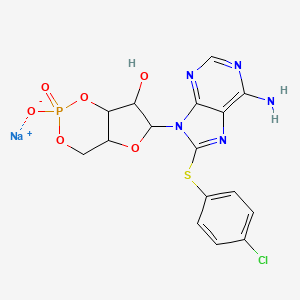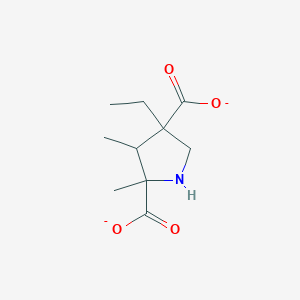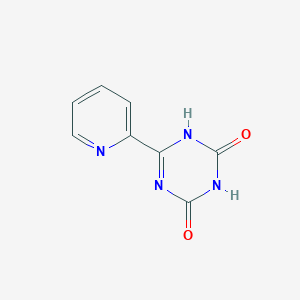
6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione is a heterocyclic compound that contains both pyridine and triazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione typically involves the reaction of nicotinonitrile with amino guanidine in the presence of potassium hydroxide. The reaction is carried out in 2-methoxyethanol under nitrogen protection and reflux conditions for several hours. The resulting product is then filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or triazine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazine or pyridine derivatives .
Applications De Recherche Scientifique
6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: The compound’s structural similarity to nucleic bases makes it a candidate for studying interactions with biological molecules and potential antiviral or antitumor activities[][3].
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets. The nitrogen atoms in the triazine and pyridine rings can coordinate with metal ions, forming stable complexes. These interactions can influence various biochemical pathways and processes, making the compound useful in catalysis and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-tris(4-pyridyl)-1,3,5-triazine: This compound also contains a triazine ring with pyridine substituents and is used in coordination chemistry and materials science.
2,4,6-tris(2-pyridyl)-1,3,5-triazine: Similar in structure, this compound is used as a reagent in the colorimetric determination of iron and forms coordination complexes with various metals.
Uniqueness
6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione is unique due to its specific substitution pattern and the presence of both pyridine and triazine rings. This unique structure allows it to form distinct complexes and exhibit different reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H6N4O2 |
|---|---|
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C8H6N4O2/c13-7-10-6(11-8(14)12-7)5-3-1-2-4-9-5/h1-4H,(H2,10,11,12,13,14) |
Clé InChI |
UZEMPDYVCUWBGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


